3\'-Deoxycytidine

Description

Historical Context of Nucleoside Analogs in Drug Discovery

The history of nucleoside analogs in medicine is a story of rational drug design leading to cornerstone therapies for cancer and viral diseases. nih.govresearchgate.net These synthetic compounds are designed to mimic naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. researchgate.net By acting as antimetabolites, they interfere with essential cellular processes like nucleic acid synthesis, thereby inhibiting the replication of cancer cells and viruses. researchgate.netcuni.cz

The journey began in the mid-20th century with the development of the first anticancer and antiviral nucleoside analogs. cuni.czresearchgate.net Cytarabine (B982) (Ara-C) and the antiviral agent Idoxuridine were among the earliest examples, emerging in the 1950s and 60s. nih.govresearchgate.net These initial discoveries paved the way for a broad family of purine (B94841) and pyrimidine (B1678525) derivatives. cuni.cz The 1980s marked a significant turning point with the onset of the AIDS epidemic, which spurred the rapid discovery of nucleoside reverse-transcriptase inhibitors (NRTIs). wikipedia.org Zidovudine (B1683550) (AZT), the first FDA-approved treatment for HIV in 1987, exemplified the potential of this class of drugs to combat viral infections. wikipedia.org Subsequently, a range of NRTIs, including Zalcitabine and Didanosine, were developed, many of which function as "chain terminators" by preventing the extension of the viral DNA chain. nih.gov

In oncology, cytotoxic nucleoside analogs became integral to chemotherapy regimens. cuni.cz Analogs such as Gemcitabine (B846), Cladribine, and Fludarabine have been used to treat various solid tumors and hematological malignancies. cuni.cznih.gov The success of these first-generation compounds has fueled ongoing research, leading to the development of newer agents with improved efficacy and broader applications. cuni.czmdpi.com

Table 1: Milestones in the Development of Nucleoside Analogs

| Compound Name | Class | Year of Discovery/Approval | Primary Therapeutic Area |

|---|---|---|---|

| Idoxuridine | Pyrimidine Analog | 1959 (Discovery) | Antiviral (Herpes Keratitis) nih.govresearchgate.net |

| Cytarabine (Ara-C) | Pyrimidine Analog | 1960s | Anticancer (Leukemia) cuni.cznih.gov |

| Vidarabine (Ara-A) | Purine Analog | 1964 (Discovery) | Antiviral (Herpesviruses) researchgate.net |

| Zidovudine (AZT) | Pyrimidine Analog | 1987 (FDA Approval) | Antiviral (HIV) wikipedia.org |

| Gemcitabine | Pyrimidine Analog | 1990s | Anticancer (Solid Tumors) cuni.cznih.gov |

Role of Deoxycytidine Analogs in Nucleic Acid Biochemistry Research

Deoxycytidine analogs are indispensable tools in nucleic acid biochemistry, providing deep insights into the mechanisms of DNA synthesis, repair, and epigenetic regulation. mdpi.comresearchgate.net These molecules are structurally similar to the natural nucleoside deoxycytidine but contain specific modifications to the sugar or base moiety. mdpi.com Once inside a cell, they are phosphorylated by enzymes, most notably deoxycytidine kinase (dCK), which is a rate-limiting step in their activation. researchgate.netwikipedia.orgnih.gov Their activated triphosphate forms can then be recognized by DNA polymerases. core.ac.uk

The scientific value of these analogs lies in their ability to perturb and thus illuminate cellular pathways.

Inhibition of DNA Synthesis: Analogs like Cytarabine (Ara-C) and Gemcitabine are widely used in research to study the process of DNA replication. nih.gov After conversion to their triphosphate forms, they are incorporated into elongating DNA strands, where they inhibit the action of DNA polymerases and halt further synthesis. This allows researchers to probe the kinetics and fidelity of DNA replication and repair machinery.

Probing Epigenetic Mechanisms: 5-Aza-2'-deoxycytidine (Decitabine) is a powerful research tool for studying DNA methylation, a key epigenetic modification. ashpublications.orgd-nb.info Decitabine incorporates into DNA and covalently traps DNA methyltransferase enzymes, leading to the enzyme's degradation and subsequent hypomethylation of the genome. nih.govashpublications.orgtandfonline.com This allows scientists to investigate how DNA methylation patterns influence gene expression and contribute to disease states like cancer. d-nb.inforesearchgate.net

Investigating Enzyme Function: The interaction of various deoxycytidine analogs with cellular enzymes is a major area of study. Research focuses on understanding how enzymes like deoxycytidine kinase (dCK) and cytidine (B196190) deaminase recognize and metabolize these analogs. researchgate.netnih.gov This knowledge is crucial for understanding mechanisms of drug resistance, as reduced dCK activity or increased deaminase activity can prevent the activation of these compounds. nih.gov Fluorescent analogs of deoxycytidine, such as Pyrrolo-dC (PdC), are also used as spectroscopic probes to monitor structural transitions in DNA, such as the change from a double-stranded to a single-stranded state. nih.gov

Table 2: Prominent Deoxycytidine Analogs in Biochemical Research

| Analog Name | Key Modification | Primary Research Application | Mechanism of Action in Research |

|---|---|---|---|

| Cytarabine (Ara-C) | Arabinose sugar instead of deoxyribose | Study of DNA synthesis and repair | Chain termination and inhibition of DNA polymerase nih.govmdpi.com |

| Gemcitabine | Two fluorine atoms at the 2' position of the sugar | Study of DNA synthesis and ribonucleotide reductase | Chain termination and inhibition of ribonucleotide reductase nih.govmdpi.com |

| 5-Aza-2'-deoxycytidine (Decitabine) | Nitrogen at position 5 of the pyrimidine ring | Epigenetic research, study of DNA methylation | Inhibition of DNA methyltransferase, leading to hypomethylation nih.govashpublications.orgtandfonline.com |

Overview of 3'-Deoxycytidine's Significance as a Research Probe

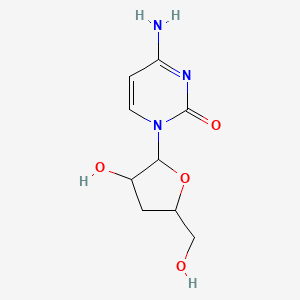

3'-Deoxycytidine (B105747) is a cytidine nucleoside analog distinguished by the absence of a hydroxyl group at the 3' position of its ribose sugar. While it is related to other deoxycytidine analogs used in therapy, its primary significance is as a specialized probe in biomedical and biochemical research. Its unique structure dictates its function as a potent tool for investigating the fundamental processes of nucleic acid synthesis.

The core utility of 3'-Deoxycytidine stems from its action as a chain terminator. For DNA or RNA synthesis to proceed, polymerases catalyze the formation of a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the growing nucleic acid chain. Because 3'-Deoxycytidine lacks this essential 3'-hydroxyl group, its incorporation into a DNA or RNA strand by a polymerase results in the immediate termination of elongation.

This property makes its activated triphosphate form, 3'-Deoxycytidine-5'-triphosphate (3'-dCTP), an invaluable reagent in several research contexts:

Studying Polymerase Specificity: Researchers use 3'-dCTP to evaluate the fidelity and substrate specificity of various DNA and RNA polymerases. By assessing the efficiency with which a polymerase incorporates this analog, scientists can characterize the enzyme's active site and its mechanism for discriminating between correct and modified nucleotides.

Investigating Transcription and Replication: The analog can be used to specifically halt transcription or replication at cytosine positions, allowing for detailed study of these complex processes. For example, its use can help map the positions of polymerase pausing or stalling.

Reverse Transcriptase Assays: In virology research, 3'-dCTP serves as a substrate to study the activity and inhibition of viral polymerases, such as reverse transcriptases from retroviruses.

DNA Sequencing and Probe Labeling: Modified nucleotides like 3'-dCTP are fundamental to certain molecular biology techniques, including some methods of DNA sequencing and the labeling of DNA probes via terminal deoxynucleotidyl transferase (TdT).

In essence, 3'-Deoxycytidine functions not as a therapeutic agent itself, but as a molecular tool that allows scientists to deconstruct and analyze the intricate machinery of nucleic acid metabolism.

Table 3: Research Applications of 3'-Deoxycytidine and its Triphosphate Form (3'-dCTP)

| Application | Mechanism | Research Field |

|---|---|---|

| Polymerase Specificity Studies | Acts as a substrate to test incorporation efficiency by different polymerases. | Molecular Biology, Enzymology |

| Transcription Termination | When incorporated by RNA polymerase, it halts the synthesis of the RNA chain. | Gene Regulation, Biochemistry |

| DNA Replication Inhibition | When incorporated by DNA polymerase, it halts the synthesis of the DNA chain. | Cell Biology, Molecular Biology |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3'-Deoxycytidine |

| 3'-Deoxycytidine-5'-triphosphate (3'-dCTP) |

| 5-Aza-2'-deoxycytidine (Decitabine) |

| Cladribine |

| Cytarabine (Ara-C) |

| Deoxycytidine |

| Didanosine |

| Fludarabine |

| Gemcitabine |

| Idoxuridine |

| Pyrrolo-dC (PdC) |

| Vidarabine (Ara-A) |

| Zalcitabine (ddC) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHOTKZTEUZTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Deoxycytidine and Its Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, often under mild reaction conditions, thereby reducing the need for complex protection and deprotection steps common in purely chemical routes.

A primary chemoenzymatic strategy involves the use of nucleoside kinases to phosphorylate the parent nucleoside. For instance, the synthesis of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), an analog of 3'-Deoxycytidine (B105747) triphosphate, can be achieved by a kinase cascade. acs.orgnih.gov This process starts with commercially available 3'-deoxy-3',4'-didehydro-cytidine (ddhC) and employs a series of enzymes to add phosphate (B84403) groups sequentially. acs.org Human uridine (B1682114)/cytidine (B196190) kinase 2 (UCK2) catalyzes the initial phosphorylation to the monophosphate (ddhCMP), which is then converted to the diphosphate (B83284) (ddhCDP) by cytidine monophosphate kinase 1 (CMPK1), and finally to the active triphosphate form (ddhCTP) by nucleotide diphosphate kinase (NDK). acs.org This enzymatic cascade is highly efficient for producing milligram quantities of the desired triphosphate. acs.orgnih.gov

Transglycosylation represents another powerful enzymatic approach. Enzymes such as trans-N-deoxyribosylase from Lactobacillus helveticus can transfer the deoxyribose moiety from a donor nucleoside to a different nucleobase. google.com In one example, 3'-deoxycytidine itself serves as the sugar donor to enzymatically synthesize 9-(3-Deoxy-beta-D-erythro-pentofuranosyl)-2,6-diaminopurine, which can be further converted to other purine (B94841) analogs like 3'-deoxyguanosine. nih.gov This highlights the versatility of enzymes in creating diverse analogs from a common precursor.

Other enzymes are used for specific modifications. Lipases, such as those from Candida antarctica, can perform selective acylation of hydroxyl groups on the sugar ring, which is a key step in the synthesis of dideoxynucleosides like 2',3'-dideoxyinosine (Didanosine). taltech.ee Furthermore, adenosine (B11128) deaminase is often used in a concluding step to convert a 2',3'-dideoxyadenosine (B1670502) precursor into 2',3'-dideoxyinosine, demonstrating a targeted enzymatic deamination. acs.org

Table 1: Enzymes in Chemoenzymatic Synthesis of 3'-Deoxycytidine and Analogs

| Enzyme | Class | Role in Synthesis | Example Substrate/Product |

| Uridine/Cytidine Kinase 2 (UCK2) | Kinase | Phosphorylates nucleoside to monophosphate | ddhC → ddhCMP acs.org |

| Cytidine Monophosphate Kinase 1 (CMPK1) | Kinase | Phosphorylates monophosphate to diphosphate | ddhCMP → ddhCDP acs.org |

| Nucleotide Diphosphate Kinase (NDK) | Kinase | Phosphorylates diphosphate to triphosphate | ddhCDP → ddhCTP acs.org |

| Trans-N-deoxyribosylase | Transferase | Transfers deoxyribose between bases | Synthesis of 2',3'-dideoxynucleosides google.com |

| Candida antarctica Lipase | Hydrolase | Selective acylation of sugar hydroxyls | Synthesis of Didanosine taltech.ee |

| Adenosine Deaminase | Hydrolase | Deamination of purine base | 2',3'-dideoxyadenosine → 2',3'-dideoxyinosine acs.org |

Chemical Synthesis Routes from Precursors

Purely chemical methods provide a robust framework for the large-scale synthesis of 3'-Deoxycytidine, relying on controlled reaction sequences involving condensation, protection, and phosphorylation.

The crucial step in nucleoside synthesis is the formation of the N-glycosidic bond between the sugar and the nucleobase. A well-established method for synthesizing 3'-Deoxycytidine starts from cordycepin (B1669437) (3'-deoxyadenosine). jst.go.jp The process involves converting cordycepin into a protected sugar derivative, 1-O-acetyl-2,5-di-O-p-chlorobenzoyl-3-deoxy-D-ribofuranose. jst.go.jp This activated sugar is then coupled with a silylated cytosine derivative, such as 2,4-bis-trimethylsilyl-N4-acylcytosine, in a condensation reaction. jst.go.jp This reaction is typically promoted by a Lewis acid, like stannic chloride (SnCl₄), to yield the fully protected 3'-Deoxycytidine with high efficiency. jst.go.jp Subsequent removal of the protecting groups affords the final product.

Protecting groups are essential to prevent unwanted side reactions at reactive sites on both the sugar and the nucleobase during synthesis. The choice of protecting group is critical for achieving high yields and purity.

For the sugar moiety's hydroxyl groups, bulky silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) are commonly used for their stability and ease of removal. acs.org In other schemes, acyl groups such as p-chlorobenzoyl are employed. jst.go.jp For syntheses involving oligonucleotide incorporation, the 5'-hydroxyl group is almost universally protected with a dimethoxytrityl (DMT) group, which can be removed under mild acidic conditions. acs.org

The exocyclic amine of cytosine (N4) is typically protected to prevent side reactions during sugar modification or phosphorylation. Acyl groups like benzoyl (Bz) are frequently used for this purpose. tandfonline.com These groups are stable throughout the synthesis and can be removed during the final deprotection step, often with ammonia.

Table 2: Common Protecting Groups in 3'-Deoxycytidine Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Typical Reagent for Removal |

| Dimethoxytrityl | DMT | 5'-Hydroxyl | Mild Acid (e.g., Trichloroacetic acid) |

| tert-Butyldimethylsilyl | TBDMS | 2'- and 5'-Hydroxyls | Fluoride source (e.g., TBAF) |

| p-Chlorobenzoyl | - | 2'- and 5'-Hydroxyls | Base (e.g., Ammonia in Methanol) |

| Benzoyl | Bz | N4-Amine of Cytosine | Base (e.g., Ammonia in Methanol) |

| 2-Cyanoethyl | - | Phosphate | Mild Base |

To be biologically active as a chain terminator, 3'-Deoxycytidine must be converted to its 5'-triphosphate form. This can be achieved through both chemical and enzymatic phosphorylation.

A common chemical route to the 5'-triphosphate involves initial phosphorylation of the protected nucleoside to the monophosphate. jst.go.jp This can then be converted to the corresponding 5'-triphosphate using the phosphoroimidazolidate method. jst.go.jp An alternative chemical synthesis of the triphosphate involves reacting the nucleoside with phosphorus oxychloride (POCl₃) followed by the addition of pyrophosphate.

As mentioned in the chemoenzymatic section, enzymatic phosphorylation offers a highly specific alternative. A kinase cascade using UCK2, CMPK1, and NDK can efficiently convert the nucleoside to its triphosphate form, providing a clean product free of harsh chemical reagents. acs.orgnih.gov

Stereoselective Synthesis of 3'-Deoxycytidine Enantiomers

The biological activity of nucleoside analogs is highly dependent on their stereochemistry. While the naturally occurring D-enantiomers are most common, the L-enantiomers of some nucleosides have shown potent and sometimes less toxic antiviral activity. The synthesis of a specific enantiomer requires stereocontrolled methods.

Key strategies for stereoselective synthesis include:

Chiral Pool Synthesis : This approach utilizes a readily available, enantiomerically pure starting material, such as a carbohydrate. For example, L-nucleosides can be synthesized starting from L-sugars like L-gulose or by modifying D-sugars like D-sorbitol. google.comnih.gov Asymmetric synthesis of L-carbocyclic 2',3'-dideoxy nucleosides has been accomplished starting from chiral cyclopentene (B43876) intermediates. nih.govscilit.com

Stereoselective Glycosylation : This involves controlling the stereochemistry during the formation of the N-glycosidic bond. Intramolecular glycosylation, where the nucleobase is tethered to the sugar before cyclization, can provide high stereocontrol, typically favoring the β-anomer. acs.orgnih.gov Palladium-catalyzed asymmetric allylic amination has also been used to control the stereochemistry in the synthesis of 4'-substituted dideoxynucleoside analogues. nih.gov For instance, a highly stereoselective synthesis of β-L-2',3'-dideoxy purine nucleosides was achieved by condensing an L-2-(phenylselenyl)-2,3-dideoxyribose derivative with a silylated base. nih.gov These principles are directly applicable to the synthesis of the L-enantiomer of 3'-Deoxycytidine.

Solid-Phase Synthesis Techniques for Oligonucleotide Incorporation

To study the effects of a chain-terminating nucleoside like 3'-Deoxycytidine within a nucleic acid context, it must be incorporated into an oligonucleotide sequence. This is accomplished using automated solid-phase synthesis, most commonly via the phosphoramidite (B1245037) method .

The process requires a 3'-Deoxycytidine phosphoramidite building block. This derivative has the 5'-hydroxyl protected with a DMT group and the 2'-position activated with a diisopropylamino phosphoramidite group, which also has a protecting group like 2-cyanoethyl. acs.org The synthesis cycle on the solid support involves four main steps:

Detritylation : The DMT group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support.

Coupling : The 3'-Deoxycytidine phosphoramidite is added, and its activated 2'-phosphite group couples with the free 5'-hydroxyl of the chain.

Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester.

This cycle is repeated until the desired sequence is assembled. The final oligonucleotide is then cleaved from the support, and all protecting groups are removed to yield the purified, modified oligonucleotide.

Development of Advanced Synthetic Protocols for 3'-Deoxy-3'-azido Nucleosides

The synthesis of 3'-deoxy-3'-azido nucleosides, crucial precursors for various therapeutic and diagnostic applications, has been a significant area of research in medicinal and bioorganic chemistry. nih.govmdpi.com These compounds serve as key building blocks for the automated synthesis of modified oligonucleotides like guanidine-linked RNA analogs (RNG) and N3'→P5' phosphoramidates. nih.govtandfonline.com The development of efficient and stereoselective synthetic routes is paramount for accessing these valuable molecules. Advanced protocols have focused on improving yields, ensuring reproducibility, and allowing for the synthesis of a diverse range of nucleoside analogs. nih.govsioc-journal.cn

A common and effective strategy for introducing the azido (B1232118) group at the 3'-position of a nucleoside involves the nucleophilic substitution of a suitable leaving group on the sugar moiety with an azide (B81097) source, typically lithium azide (LiN₃) or sodium azide (NaN₃). mdpi.comtandfonline.comnih.gov The success of this reaction is highly dependent on the nature of the starting material, the choice of protecting groups, and the reaction conditions.

One advanced protocol involves the synthesis of 3'-azido-3'-deoxyuridine (B13995833) and 3'-azido-3'-deoxycytidine. tandfonline.com This methodology starts from a protected uridine derivative. A key step is the conversion of the 3'-hydroxyl group into a good leaving group, which is then displaced by the azide ion. For instance, a protected uridine can be treated to form a 3'-O-mesylate, which subsequently reacts with lithium azide in an anhydrous solvent like dimethylformamide (DMF) at an elevated temperature to yield the desired 3'-azido-3'-deoxyuridine. tandfonline.com The reaction is carefully controlled to ensure high stereoselectivity.

The versatility of these advanced synthetic protocols allows for the creation of a variety of 3'-deoxy-3'-azido nucleoside analogs. sioc-journal.cn Researchers have successfully synthesized orthogonally protected 3'-azido-3'-deoxy-D/L-ribosides and glycosylated them with various heterocyclic bases, including pyrimidines and purines. sioc-journal.cn This highlights the adaptability of the core synthetic strategies to produce a library of compounds for biological evaluation.

A generalized scheme for the synthesis of 5'-protected-3'-azido-3'-deoxynucleosides often involves the initial protection of the 5'-hydroxyl group, commonly with a trityl group such as monomethoxytrityl (MMT), and the 2'-hydroxyl group with a silyl protecting group like tert-butyldimethylsilyl (TBDMS). tandfonline.com The subsequent activation of the 3'-hydroxyl and displacement with azide leads to the target compound.

The table below summarizes key aspects of an advanced synthetic protocol for a 3'-azido-3'-deoxynucleoside.

| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |

| 1 | 5'-O-(4-monomethoxytrityl)-2'-O-triflyl-xylofuranosyluracil | Lithium azide (LiN₃), Anhydrous DMF, 90°C, 24 h | 3′-Azido-2′-O-(tert-butyldimethylsilyl)-5′-O-(4-monomethoxytrityl)-3′-deoxyuridine | 70% | tandfonline.com |

This particular example showcases the displacement of a triflate group on a xylofuranosyl precursor to introduce the azide moiety, resulting in the desired uridine analog with the ribo configuration after the reaction. tandfonline.com

Furthermore, total synthesis approaches have been developed for complex azido nucleosides like 3'-azido-3'-deoxythymidine (AZT). One such method starts from crotonaldehyde (B89634) and introduces chirality via Sharpless epoxidation, allowing for the stereospecific synthesis of both D- and L-AZT. ucla.edu This route involves the regioselective opening of an epoxy alcohol with an azide source to create the key azido diol intermediate. ucla.edu

These advanced synthetic methodologies provide a robust platform for the efficient and stereocontrolled production of 3'-deoxy-3'-azido nucleosides, which are indispensable for the development of novel therapeutic agents and research tools.

Cellular Metabolism and Intracellular Activation of 3 Deoxycytidine Analogs

Cellular Uptake and Transport Mechanisms

The entry of 3'-deoxycytidine (B105747) analogs into target cells is a crucial first step for their subsequent metabolic activation. The primary mechanisms of cellular uptake involve both carrier-mediated transport and passive diffusion. Nucleoside transporters, which are membrane proteins, play a significant role in the influx of many nucleoside analogs. snmjournals.org These transporters are broadly classified into two families: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). snmjournals.orgnih.gov

While some nucleoside analogs like gemcitabine (B846) and cytarabine (B982) heavily rely on these transporters for cellular entry, studies with the analog troxacitabine (B1681597) have shown that its uptake is largely independent of these transporters, suggesting that passive diffusion is its main route of entry. nih.gov In human T-lymphoblastic cells, the uptake of 2',3'-dideoxycytidine (ddCyd) was observed to be linear for at least four hours. nih.gov The efficiency of transport can significantly impact the intracellular concentration of the drug and, consequently, its therapeutic efficacy. For instance, deficiencies in nucleoside transport can lead to high levels of resistance to certain nucleoside analogs. nih.gov

Phosphorylation Pathways and Key Kinases

Once inside the cell, 3'-deoxycytidine analogs must undergo phosphorylation to their triphosphate form to become active. This is a sequential process catalyzed by a series of kinases.

The initial and often rate-limiting step in the activation of 3'-deoxycytidine and its analogs is the phosphorylation to their monophosphate form, a reaction catalyzed by deoxycytidine kinase (dCK). wikipedia.orgresearchgate.netvumc.nl dCK is a crucial enzyme in the nucleoside salvage pathway, which recycles preformed nucleosides for DNA synthesis. wikipedia.orgresearchgate.net The enzyme exhibits broad substrate specificity, phosphorylating not only the natural deoxyribonucleosides like deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG), but also a wide range of nucleoside analogs. spandidos-publications.comgenecards.orgnovocib.com

The efficiency of dCK in phosphorylating these analogs varies. For example, 2',3'-dideoxycytidine (ddCyd) has been shown to be a substrate for both cytoplasmic and mitochondrial dCK, although it is considered a poor one with relatively high Km values. nih.gov In contrast, other analogs like gemcitabine (dFdC) are efficiently phosphorylated by dCK. nih.gov The activity of dCK is positively correlated with the sensitivity of cells to these analogs, and a deficiency in dCK is a known mechanism of drug resistance. researchgate.netmdpi.com The enzyme's activity can be influenced by the presence of different phosphate (B84403) donors, with UTP or a mixture of nucleoside triphosphates (NTPs) being more effective than ATP alone for the phosphorylation of dCyd and its analogs. nih.gov

Table 1: Substrate Activity of Various Cytosine Nucleosides with Deoxycytidine Kinase (dCK)

| Substrate | Relative Activity |

|---|---|

| 2'-fluoro-dC | Highest |

| 2'-O-methyl-C | High |

| araC | High |

| 2'-fluoro-2'-deoxy-araC | Moderate |

| 3'-O-methyl-dC | Moderate |

| 3'-fluoro-2',3'-ddC | Moderate |

| cytosine beta-L-riboside | Low |

| 2',3'-ddC | Low |

| C | Low |

| cytalene | Low |

| 2'-azido-dC | Lowest |

This table is based on research examining the substrate activities of various cytosine nucleosides in relation to dCK from human leukemic spleen. nih.gov

Following the initial phosphorylation by dCK, the resulting nucleoside monophosphate is a substrate for nucleoside monophosphate kinases (NMPKs). researchgate.netnih.gov These enzymes catalyze the addition of a second phosphate group, converting the monophosphate form to the diphosphate (B83284) form. For instance, gemcitabine monophosphate (dFdCMP) is converted to its diphosphate form (dFdCDP) by cytidylate kinase or UMP-CMP kinase. wikipedia.org This step is essential for the subsequent formation of the active triphosphate metabolite.

The final phosphorylation step is carried out by nucleoside diphosphate kinases (NDPKs), which are also known as NM23. nih.gov These enzymes catalyze the transfer of a phosphate group from a nucleoside triphosphate (like ATP) to the nucleoside diphosphate, forming the active 5'-triphosphate derivative. researchgate.netnih.govuniprot.org For example, gemcitabine diphosphate (dFdCDP) is converted to gemcitabine triphosphate (dFdCTP) by NDPK. wikipedia.org NDPKs generally have broad substrate specificity, phosphorylating a wide range of natural and analog nucleoside diphosphates. mdpi.com However, some studies have shown that the specificity of phosphorylating enzymes can depend on the configuration of the analog. For example, L-nucleoside analog diphosphates are not efficiently phosphorylated by NDPK but are substrates for other kinases like 3-phosphoglycerate (B1209933) kinase. nih.gov

The sequential action of dCK, NMPK, and NDPK leads to the formation and intracellular accumulation of the 5'-triphosphate form of the 3'-deoxycytidine analog, such as 3'-dCTP. nih.govnih.gov The accumulation of this active metabolite is dose-dependent. nih.gov For instance, in Molt 4 cells, 2',3'-dideoxycytidine triphosphate (ddCTP) constituted about 40% of the total acid-soluble pool of ddCyd metabolites. nih.gov The intracellular concentration of the triphosphate is a key determinant of the analog's therapeutic effect, as it is this form that competes with natural deoxynucleoside triphosphates for incorporation into DNA, leading to chain termination. ebi.ac.uk The accumulation of the triphosphate form can be influenced by the rate of its formation and the rate of its degradation or efflux from the cell. nih.gov

Catabolism and Inactivation Pathways

The therapeutic efficacy of 3'-deoxycytidine analogs can be limited by catabolic pathways that lead to their inactivation. A primary enzyme involved in the catabolism of cytidine (B196190) analogs is cytidine deaminase (CDA), which converts cytidine and its analogs to their corresponding uridine (B1682114) derivatives. nih.govaacrjournals.org For example, gemcitabine can be inactivated by deamination to difluorodeoxyuridine (dFdU). vumc.nl

However, not all 3'-deoxycytidine analogs are equally susceptible to catabolism. Studies have shown that 2',3'-dideoxycytidine (ddC) is resistant to catabolism in monocyte-derived macrophages, with no detectable catabolites formed within 24 hours of incubation. nih.gov This resistance to degradation allows for the unopposed accumulation of its active triphosphate metabolites. nih.gov In contrast, the natural nucleoside deoxycytidine (dCyd) is significantly catabolized in these cells. nih.gov Another analog, 3'-amino-2',3'-dideoxycytidine (B1198059), has also been shown to be a poor substrate for cytidine deaminase. umich.edu The resistance to catabolism is a desirable property for nucleoside analogs, as it can enhance their therapeutic window by increasing the intracellular concentration and duration of action of the active form. nih.gov

Role of Cytidine/Deoxycytidine Deaminase (dCydD)

Cytidine/Deoxycytidine deaminase (dCydD) is a crucial enzyme in the catabolism of cytidine and deoxycytidine nucleosides. hmdb.ca It catalyzes the hydrolytic deamination of these compounds, converting them into their corresponding uridine counterparts. hmdb.caebi.ac.uk This enzymatic action represents a significant pathway for the inactivation of many nucleoside analog drugs. uib.no

The effectiveness of certain cytidine analogs, such as cytosine arabinoside (ara-C), is heavily influenced by the levels of dCydD activity within cells. nih.gov In cells with high dCydD expression, ara-C is rapidly converted to its non-cytotoxic form, 1-β-D-arabinofuranosyluracil (ara-U), which diminishes its therapeutic potential. nih.govumich.edu

However, research on 3'-Deoxycytidine analogs, specifically 3'-amino-2',3'-dideoxycytidine, reveals a different metabolic profile. This analog has been demonstrated to be a poor substrate for purified human dCydD. nih.govumich.edu The resistance to deamination is reflected in competition kinetics, which show a significantly higher inhibition constant (Ki) for the 3'-amino analog compared to ara-C. nih.gov Consequently, the cytotoxic efficacy of 3'-amino-2',3'-dideoxycytidine is largely independent of the dCydD levels in the cell. nih.govumich.edu This metabolic stability allows the analog to persist longer in its active form, bypassing a primary mechanism of resistance that affects other cytidine analogs. nih.gov

Table 1: Comparative Interaction of Nucleoside Analogs with Cytidine/Deoxycytidine Deaminase (dCydD) This table presents kinetic data illustrating the differential affinity of dCydD for cytosine arabinoside (ara-C) versus the 3'-Deoxycytidine analog, 3'-amino-2',3'-dideoxycytidine.

| Compound | dCydD Inhibition Constant (Ki) | Significance |

|---|---|---|

| Cytosine arabinoside (ara-C) | 0.2 mM | High affinity for dCydD, leading to rapid inactivation. nih.gov |

| 3'-amino-2',3'-dideoxycytidine | 23 mM | Low affinity for dCydD, indicating resistance to inactivation. nih.gov |

Deoxycytidylate Deaminase (dCMPD) Activity

Following intracellular phosphorylation by deoxycytidine kinase to its monophosphate form, a deoxycytidine analog can be subject to the action of another critical enzyme: deoxycytidylate deaminase (dCMPD). pnas.org This enzyme catalyzes the deamination of deoxycytidine monophosphate (dCMP) to produce deoxyuridine monophosphate (dUMP), which is a precursor for the synthesis of thymidine (B127349) nucleotides required for DNA replication. nih.govwikigenes.org

The activity of dCMPD is allosterically regulated, activated by deoxycytidine triphosphate (dCTP) and inhibited by deoxythymidine triphosphate (dTTP). nih.govnih.gov This regulation ensures a balanced supply of pyrimidine (B1678525) nucleotides for DNA synthesis. dCMPD can also act on the monophosphate forms of nucleoside analogs. If an analog's monophosphate is a good substrate for dCMPD, the enzyme will convert it into a deoxyuridine derivative, which is often significantly less cytotoxic, thereby serving as an inactivation pathway. umich.edu

Studies on the analog 2',2'-difluorodeoxycytidine (gemcitabine) have shown that its nucleotide metabolites have a complex interaction with dCMPD. At low intracellular concentrations, the analog's nucleotides are eliminated by dCMPD, but at higher concentrations, they inhibit the enzyme's activity. nih.gov This suggests that the intracellular concentration of an analog can determine whether dCMPD contributes to its inactivation or if the analog itself modulates the enzyme's function. nih.gov

Intracellular Pool Dynamics of Nucleoside Triphosphates

The ultimate biological activity of a 3'-Deoxycytidine analog is determined by the intracellular concentration of its 5'-triphosphate derivative relative to the pool of the natural counterpart, deoxycytidine triphosphate (dCTP). nih.govplos.org The balance and size of the intracellular deoxynucleoside triphosphate (dNTP) pools (dATP, dGTP, dCTP, and dTTP) are tightly regulated and crucial for maintaining genomic stability. escholarship.org The introduction of a nucleoside analog can significantly perturb these delicate dynamics.

Table 2: Effect of Modulating Agents on Intracellular Nucleotide Pools and Analog Activation This table illustrates how specific chemical agents can alter the intracellular balance between the natural nucleotide dCTP and the active triphosphate form of a cytidine analog (lamivudine, 3TC-TP), thereby enhancing the analog's potential activity.

| Modulating Agent (Concentration) | Effect on 3TC-TP Levels (% of Control) | Effect on dCTP Pools | Resulting 3TCTP/dCTP Ratio (% of Control) |

|---|---|---|---|

| Hydroxyurea (100 µM) | 361% | Significantly reduced | Enhanced nih.gov |

| Methotrexate (1 µM) | - | - | 255% nih.gov |

| Fludarabine (100 µM) | 155% | Significantly reduced | Enhanced nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 1-β-D-arabinofuranosyluracil | ara-U |

| 2',2'-difluorodeoxycytidine | gemcitabine |

| 3'-amino-2',3'-dideoxycytidine | - |

| 3'-Deoxycytidine | - |

| Cytosine arabinoside | ara-C |

| Deoxyadenosine triphosphate | dATP |

| Deoxycytidine monophosphate | dCMP |

| Deoxycytidine triphosphate | dCTP |

| Deoxyguanosine triphosphate | dGTP |

| Deoxythymidine triphosphate | dTTP |

| Deoxyuridine monophosphate | dUMP |

| Fludarabine | - |

| Hydroxyurea | - |

| Lamivudine | 3TC |

| Lamivudine triphosphate | 3TC-TP |

Molecular Mechanisms of Pharmacological Action

Inhibition of Nucleic Acid Synthesis

3'-Deoxycytidine (B105747), primarily through its triphosphate metabolite, disrupts the synthesis of both DNA and RNA by interacting with the polymerases responsible for elongating nucleic acid chains. Its structural similarity to the natural nucleotide, deoxycytidine triphosphate (dCTP), allows it to be recognized by these enzymes, but the modification at the 3' position of the ribose sugar prevents the formation of a phosphodiester bond, leading to the termination of the growing nucleic acid chain.

DNA Polymerase Inhibition and Chain Termination

Contrary to what might be expected for a deoxycytidine analog, the triphosphate form of 3'-Deoxycytidine (3'-dCTP) does not significantly inhibit the primary replicative DNA polymerases alpha, delta, or epsilon. nih.gov Instead, its potent inhibitory activity is directed towards DNA primase. nih.gov DNA primase is a specialized RNA polymerase that synthesizes short RNA primers required to initiate DNA replication by DNA polymerases.

The inhibition of DNA primase by 3'-dCTP is competitive with respect to the natural substrate, CTP. nih.gov By interfering with the synthesis of these essential RNA primers, 3'-Deoxycytidine effectively halts the initiation of DNA replication.

While not a direct inhibitor of the main DNA polymerases, if 3'-dCTP were to be incorporated into a growing DNA chain by any DNA polymerase, it would act as a chain terminator. The absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety makes the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleoside triphosphate impossible. wikipedia.org This inability to extend the DNA strand leads to the premature termination of DNA synthesis.

RNA Polymerase Inhibition

The triphosphate of 3'-Deoxycytidine, 3'-dCTP, has been shown to be a potent inhibitor of DNA-dependent RNA polymerases. Specifically, it strongly and competitively inhibits both RNA polymerase I and RNA polymerase II. nih.gov The inhibition is competitive with respect to the natural substrate, cytidine (B196190) triphosphate (CTP). nih.gov

In studies with purified DNA-dependent RNA polymerases I and II from Dictyostelium discoideum, 3'-dCTP demonstrated significant inhibitory activity. nih.gov The kinetic parameters of this inhibition highlight its potency. nih.gov

| Enzyme | Natural Substrate | K_m (μM) | Inhibitor | K_i (μM) |

| RNA Polymerase I/II | CTP | 6.3 | 3'-dCTP | 3.0 |

This table presents the Michaelis-Menten constant (K_m) for the natural substrate CTP and the inhibition constant (K_i) for 3'-dCTP against RNA polymerases I and II, based on data from studies on Dictyostelium discoideum. nih.gov

This direct inhibition of transcription, the process of creating RNA from a DNA template, represents a key mechanism of 3'-Deoxycytidine's pharmacological action.

Reverse Transcriptase Inhibition

Nucleoside analogs are a cornerstone of antiretroviral therapy, and their mechanism of action often involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. wikipedia.org These drugs, including analogs of deoxycytidine, are phosphorylated to their triphosphate forms within the cell. wikipedia.org

The resulting nucleoside triphosphate analog then acts as a competitive inhibitor of the viral reverse transcriptase. For instance, the 3'-azido analogue of 2'-deoxycytidine (B1670253) has demonstrated significant antiviral activity against HIV-1. nih.gov When incorporated into the growing viral DNA chain, the absence of a 3'-OH group, or its replacement with a group like an azido (B1232118) group, prevents the formation of the next phosphodiester bond. nih.gov This leads to the termination of the elongating DNA chain and halts viral replication. nih.gov The triphosphate of 3'-azido-3'-deoxythymidine, a related nucleoside analog, has been shown to be a competitive inhibitor of HIV reverse transcriptase with a Ki value of 0.04 µM with a poly(rA)-oligo(dT)12-18 template. nih.gov

Enzyme-Specific Molecular Interactions

Beyond its direct effects on nucleic acid polymerases, the metabolites of 3'-Deoxycytidine can also interact with and inhibit other enzymes that are critical for the production of the building blocks of DNA and RNA.

Inhibition of Deoxyribonucleotide-Providing Enzymes (e.g., Ribonucleotide Reductase)

Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the precursors for DNA synthesis. wikipedia.org Inhibition of this enzyme leads to a depletion of the cellular pool of deoxynucleoside triphosphates (dNTPs), thereby hindering DNA replication.

Deoxycytidine analogs, after being phosphorylated to their diphosphate (B83284) forms, can act as potent inhibitors of ribonucleotide reductase. For example, the diphosphates of 2'-azido-2'-deoxycytidine and 2',2'-difluorodeoxycytidine are powerful inhibitors of this enzyme. nih.gov This inhibition of ribonucleotide reductase by deoxycytidine analog diphosphates can lead to an imbalance in the dNTP pools, which can, in turn, potentiate the effects of other nucleoside analogs. nih.govnih.gov

Interaction with CTP Synthetase

CTP synthetase is the enzyme that catalyzes the final step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, the conversion of UTP to CTP. wikipedia.org This enzyme is a target for various antineoplastic and antiviral cytidine analogs. The triphosphate metabolites of these analogs can act as inhibitors of CTP synthetase. For example, cyclopentenylcytosine triphosphate, a cytidine analog, inhibits bovine CTP synthetase with a median inhibitory concentration of 6 µM and induces sigmoidal kinetic plots, suggesting a complex mode of inhibition. nih.gov Inhibition of CTP synthetase leads to a depletion of the intracellular CTP pools, which can disrupt both RNA and DNA synthesis. nih.gov

Epigenetic Modulation via DNA Methyltransferase Inhibition (Relevant Analogs)

The epigenetic landscape of a cell, particularly DNA methylation, is a critical regulator of gene expression. Aberrant hypermethylation of promoter regions in tumor suppressor genes is a common event in carcinogenesis, leading to their silencing. A key strategy in cancer therapy is to reverse this process using inhibitors of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. Analogs of cytidine, such as Decitabine (5-aza-2'-deoxycytidine) and Zebularine (B1662112), are prominent examples of DNMT inhibitors. nih.goviiarjournals.org

These nucleoside analogs exert their effect through a mechanism-based inhibition. patsnap.com Upon entering the cell, they are phosphorylated into their active triphosphate forms and are subsequently incorporated into newly synthesized DNA during the S-phase of the cell cycle in place of the natural cytidine nucleotide. patsnap.comresearchgate.net The catalytic mechanism of DNMTs involves the formation of a temporary covalent bond between a cysteine residue in the enzyme's active site and the carbon-6 of the cytosine ring. oncohemakey.com For analogs like Decitabine, the presence of a nitrogen atom at the 5-position of the pyrimidine ring prevents the final step of the methylation reaction (β-elimination). iiarjournals.orgpatsnap.com This results in the irreversible covalent trapping of the DNMT enzyme on the DNA. patsnap.comnih.govpnas.org

This trapping depletes the cell of active DNMTs, leading to a passive, replication-dependent demethylation of the genome. patsnap.comnih.gov As the cell divides, the newly synthesized DNA strands lack the methylation marks of the parent strand, resulting in global hypomethylation. patsnap.com The reduction in DNA methylation, particularly in the CpG islands of promoter regions, can lead to the re-expression of previously silenced tumor suppressor genes, restoring their functions in controlling cell cycle progression and inducing apoptosis. patsnap.comnih.gov

Zebularine, another cytidine analog, acts in a similar fashion by forming a stable covalent complex with DNMTs, effectively trapping the enzyme. nih.govbio-gems.com While both Decitabine and Zebularine are potent DNMT inhibitors, studies in acute myeloid leukemia (AML) cells have suggested that the hypomethylating potency of Decitabine is stronger than that of Azacitidine, a related compound, while Zebularine showed less hypomethylating activity under the specific conditions tested. nih.gov The primary mechanism for these analogs involves their incorporation into DNA and the subsequent trapping of DNMT enzymes. oncohemakey.com

| Analog | Primary Target | Mechanism of DNMT Inhibition | Outcome |

|---|---|---|---|

| Decitabine (5-aza-2'-deoxycytidine) | DNMT1, DNMT3A, DNMT3B | Incorporated into DNA; forms an irreversible covalent bond with DNMT, trapping the enzyme. patsnap.comnih.govpnas.org | Depletion of active DNMTs, leading to passive DNA hypomethylation and reactivation of silenced genes. patsnap.comnih.gov |

| Zebularine | DNMT1 (potent), DNMT3A, DNMT3B (lesser extent) | Incorporated into DNA; forms a stable covalent complex with DNMTs, preventing enzyme turnover. oncohemakey.comnih.govbio-gems.com | Inhibition of DNA methylation and re-expression of silenced genes. nih.gov |

Effects on Cellular Processes and Cell Cycle Progression

The incorporation of 3'-Deoxycytidine analogs into DNA and the subsequent inhibition of DNA methylation trigger significant downstream effects on cellular processes, most notably cell cycle progression and apoptosis. medchemexpress.com These compounds are considered cell cycle-dependent, exerting their primary effects during the S-phase when DNA replication occurs. wikipedia.org

Treatment with DNMT inhibitors like Decitabine and Zebularine often leads to cell cycle arrest. For example, Zebularine has been shown to induce an S-phase arrest in MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov In other studies involving head and neck cancer cells, Zebularine caused cell cycle arrest at the G2/M phase. spandidos-publications.com This arrest is frequently mediated by the modulation of key cell cycle regulatory proteins. In hepatocellular carcinoma cells, Zebularine treatment led to the upregulation of p21(WAF/CIP1) and p53, and the downregulation of CDK2 and the phosphorylation of the retinoblastoma protein (Rb). nih.gov The induction of the cyclin-dependent kinase inhibitor p21 is a common finding, which can halt cell cycle progression. nih.govnih.gov

At low doses, Decitabine can induce hypomethylation and gene reactivation without necessarily blocking cell cycle progression from the G1 to the S-phase. nih.gov However, at higher concentrations, the formation of adducts between the analog-containing DNA and DNMTs can be recognized as DNA damage. frontiersin.orglife-science-alliance.org This activation of the DNA damage response can trigger cell cycle arrest and apoptosis, contributing to the cytotoxic effects of the drug. patsnap.comfrontiersin.org

The induction of apoptosis is a crucial component of the pharmacological action of these analogs. In breast cancer cells, Zebularine was found to induce apoptosis by activating both intrinsic and extrinsic pathways, involving the inhibition of the anti-apoptotic protein Bcl-2 and the activation of Bax and caspase-3. nih.gov Similarly, in head and neck cancer cells, Zebularine-induced apoptosis was mediated through a caspase-3/PARP-dependent pathway. spandidos-publications.com Studies on AML cell lines also demonstrated that DNMT inhibitors inhibit proliferation and trigger apoptosis. nih.govnih.gov

| Analog | Cell Line | Effect on Cell Cycle | Key Molecular Changes |

|---|---|---|---|

| Zebularine | MDA-MB-231 & MCF-7 (Breast Cancer) | S-phase arrest. nih.gov | Increased p21 expression, decreased cyclin-D expression. nih.gov |

| Zebularine | HepG2 (Hepatocellular Carcinoma) | Cell growth arrest. nih.gov | Upregulation of p21 and p53; downregulation of CDK2 and Rb phosphorylation. nih.gov |

| Zebularine | SCC-9 & SCC-25 (Head and Neck Cancer) | G2/M phase arrest and induction of sub-G1 phase (apoptosis). spandidos-publications.com | Mediated through p21/CHK1 and caspase-3/PARP pathways. spandidos-publications.com |

| Decitabine | Various Cancer Cells | Induces DNA damage response, leading to cell cycle arrest and apoptosis. patsnap.com | Reactivation of tumor suppressor genes. patsnap.comnih.gov |

| DNMT Inhibitors (general) | Kasumi-1 (AML) | Inhibited proliferation and triggered apoptosis; no interference with cell-cycle progression noted in this study. nih.gov | Differential effects on gene transcription. nih.gov |

Preclinical Pharmacological Investigations

In Vitro Studies on Cellular Models

The anti-proliferative effects of 3'-Deoxycytidine (B105747) have been evaluated in various cancer cell lines, with research indicating that its efficacy can be linked to specific cellular characteristics, such as the expression levels of certain DNA polymerases and the reliance on mitochondrial function.

Studies have shown that ddC can inhibit the proliferation of cancer cells that overexpress DNA polymerase beta (Pol beta), an error-prone enzyme often upregulated in tumors. nih.gov In vitro treatment with ddC inhibited the proliferation of Pol beta-transfected B16 melanoma cells. nih.gov The cytotoxic effect was enhanced when the phosphorylated form, 2',3'-dideoxycytidine 5'-triphosphate (ddCTP), was directly introduced into the melanoma cells, strongly suggesting that the mechanism of action involves the incorporation of the chain-terminating nucleotide into the DNA by Pol beta. nih.gov

The compound has also demonstrated significant cytotoxic activity against acute myeloid leukemia (AML) cell lines. nih.gov Research indicates that many AML cells exhibit increased expression of genes related to mitochondrial DNA (mtDNA) biosynthesis, including cytoplasmic nucleoside kinases that activate ddC. nih.gov Consequently, ddC was preferentially activated in AML cells compared to normal hematopoietic progenitor cells, leading to the inhibition of mtDNA replication, disruption of oxidative phosphorylation, and induction of cytotoxicity. nih.gov This selective action highlights a potential therapeutic window for targeting cancers with specific metabolic vulnerabilities. nih.gov The first-generation NRTIs, including ddC, were initially and continue to be investigated as anticancer agents due to their ability to poison mtDNA replication in rapidly proliferating cancer cells that are heavily dependent on mitochondrial functions. nih.gov This activity has been noted in a range of cell lines, including those derived from prostate cancer (PC-3), leukemia (MOLT-4, CEM), hepatocellular carcinoma (HepG2), and cervical cancer (HeLa). nih.gov

Table 1: In Vitro Anti-Proliferative Activity of 3'-Deoxycytidine in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Key Finding | Reference |

|---|---|---|---|

| B16 | Melanoma | ddC inhibited proliferation in cells overexpressing DNA polymerase beta. | nih.gov |

| Various AML cell lines | Acute Myeloid Leukemia | ddC preferentially activated in AML cells, inhibiting mtDNA replication and inducing cytotoxicity. | nih.gov |

| PC-3 | Prostate Cancer | Investigated as a cell line for NRTI-induced mitochondrial toxicity. | nih.gov |

| MOLT-4, CEM | Leukemia | Investigated as cell lines for NRTI-induced mitochondrial toxicity. | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Investigated as a cell line for NRTI-induced mitochondrial toxicity. | nih.gov |

| HeLa | Cervical Cancer | Investigated as a cell line for NRTI-induced mitochondrial toxicity. | nih.gov |

| H9 | T-cell lymphoma | Cell growth inhibited by ddC in combination with Acivicin. | miami.edu |

3'-Deoxycytidine is widely recognized for its activity against retroviruses, which was the basis for its development as an anti-HIV drug. Its mechanism involves the inhibition of the viral enzyme reverse transcriptase. wikipedia.orgmedicines.org.au

The anti-HIV activity of ddC has been demonstrated in a variety of human T-cell lines, including those of lymphoblastic and monocytic origin, as well as in primary peripheral blood mononuclear cells. medicines.org.aufda.gov In these culture systems, ddC inhibits the replication of diverse HIV-1 strains. medicines.org.au The concentration required for 50% inhibition (IC50) of viral replication typically ranges from 30 to 500 nM, while the 95% inhibitory concentration (IC95) is in the range of 100 to 1000 nM. fda.gov Combination studies in cell culture have shown that ddC has an additive to synergistic antiviral effect when used with zidovudine (B1683550) (ZDV) or saquinavir. fda.gov Furthermore, its anti-HIV-1 activity can be potentiated by other agents like 3-Deazauridine (B583639). scirp.org

Beyond HIV, ddC has been evaluated against animal retroviruses. In vitro studies using the Feline Leukemia Virus (FeLV) model showed that its antiviral activity is dependent on the target cell type. nih.govnih.gov For example, greater than 80% inhibition of FeLV infection was achieved at concentrations of 5 to 10 µM in feline lymphoid cells, whereas higher concentrations of 43 to 384 µM were required to achieve similar inhibition in primary bone marrow cells. nih.govnih.gov This suggests that preventing infection in certain cell reservoirs may require higher drug concentrations. nih.gov The compound has also shown in vitro efficacy against the Feline Immunodeficiency Virus (FIV). mdpi.com

Table 2: In Vitro Antiviral Efficacy of 3'-Deoxycytidine This table is interactive. You can sort and filter the data.

| Virus | Cell System | Efficacy Measure | Concentration | Reference |

|---|---|---|---|---|

| HIV-1 | Human T-cell lines, PBMC | IC50 | 30 - 500 nM | fda.gov |

| HIV-1 | Human T-cell lines, PBMC | IC95 | 100 - 1000 nM | fda.gov |

| HIV-1 | H9 cells | Synergistic with U-90152 | 3 - 100 nM (for ddC) | asm.org |

| Feline Leukemia Virus (FeLV) | Feline lymphoid cells | >80% inhibition | 5 - 10 µM | nih.govnih.gov |

| Feline Leukemia Virus (FeLV) | Feline fibroblasts | >80% inhibition | 6.07 - 12.13 µM | nih.govnih.gov |

| Feline Leukemia Virus (FeLV) | Feline bone marrow cells | >80% inhibition | 43 - 384 µM | nih.govnih.gov |

| Feline Immunodeficiency Virus (FIV) | Various feline cells | Antiviral activity demonstrated | Not specified | mdpi.com |

A significant aspect of 3'-Deoxycytidine's pharmacological profile is its impact on mitochondria. The compound's toxicity is primarily attributed to its effect on mitochondrial DNA (mtDNA) replication. wikipedia.orgiarc.fr

Inside the cell, ddC is phosphorylated to its active triphosphate form, ddCTP. wikipedia.orgmedicines.org.au This active metabolite is a potent inhibitor of the mitochondrial DNA polymerase gamma (Pol γ), the key enzyme responsible for replicating mtDNA. iarc.frnih.gov Structural studies have revealed that ddCTP binds to the active site of Pol γ in a manner nearly identical to the natural substrate, deoxycytidine triphosphate (dCTP). nih.govembopress.org Because ddCTP lacks the 3'-hydroxyl group necessary for DNA chain elongation, its incorporation into a growing mtDNA strand results in premature chain termination, thereby halting replication. medicines.org.auiarc.fr

This inhibition leads to a depletion of mtDNA within the cell. iarc.fr This effect has been documented in various cell types, including human lymphoblastoid (CEM), hepatocellular carcinoma (HepG2), and muscle cells. nih.goviarc.fr In human HepaRG liver cells, exposure to ddC caused a dramatic reduction in mtDNA levels in both proliferating and non-proliferating (differentiated) cells, which was accompanied by severe impairment of mitochondrial bioenergetics, including respiratory capacity. nih.gov The depletion of mtDNA and subsequent mitochondrial dysfunction are considered the underlying cause of some of the significant side effects observed during its clinical use. iarc.fr

In Vivo Studies in Animal Models

The in vivo evaluation of 3'-Deoxycytidine's antineoplastic potential has produced complex results, demonstrating both therapeutic and carcinogenic effects depending on the model and context.

In therapeutic studies, ddC has shown efficacy in mouse models of human cancers with specific molecular characteristics. In mice bearing B16 melanomas engineered to overexpress DNA polymerase beta, administration of ddC significantly increased survival. nih.gov This finding aligns with in vitro data suggesting that high Pol beta levels sensitize cancer cells to the drug's chain-terminating effects. nih.gov Similarly, in xenograft animal models of human AML, treatment with ddC led to tumor regression without overt toxicity. nih.gov The mechanism in this model was linked to a decrease in mtDNA and the inhibition of electron transport chain proteins, and the treatment was also found to target leukemic stem cells in secondary transplantation assays. nih.gov

Conversely, multiple carcinogenicity studies in mice have shown that oral administration of high doses of ddC induces thymic lymphomas. iarc.frinchem.orgaacrjournals.org This effect was observed in different mouse strains (B6C3F1 and NIH Swiss) and was more prevalent in females. aacrjournals.org The development of lymphomas was not due to the activation of endogenous retroviruses but was highly correlated with the internal dose of ddC. aacrjournals.org This carcinogenic activity is consistent with the drug's clastogenic (chromosome-damaging) properties, which result from its primary action as a DNA chain terminator. iarc.frinchem.org

Table 3: In Vivo Antineoplastic and Carcinogenic Effects of 3'-Deoxycytidine in Murine Models This table is interactive. You can sort and filter the data.

| Animal Model | Tumor Model | Effect | Key Finding | Reference |

|---|---|---|---|---|

| Mice | B16 Melanoma (Pol beta-overexpressing) | Therapeutic | Increased survival of mice. | nih.gov |

| Mice (xenograft) | Acute Myeloid Leukemia (AML) | Therapeutic | Induced tumor regression and targeted leukemic stem cells. | nih.gov |

| B6C3F1 and NIH Swiss Mice | N/A | Carcinogenic | High doses induced treatment-related thymic lymphomas. | iarc.frinchem.orgaacrjournals.org |

The in vivo antiviral activity of 3'-Deoxycytidine has been assessed in animal models of retroviral infections, providing insights into its potential efficacy and limitations in a whole-organism setting.

A key study was conducted using the Feline Leukemia Virus (FeLV) infection model in cats. nih.govnih.gov In prophylactic studies, cats were treated with ddC via continuous intravenous infusion and then challenged with FeLV. nih.gov While only one of ten cats treated with lower doses was completely protected from developing FeLV antigenemia, the treatment did significantly delay the conversion to a positive antigenemia status by 2 to 7 weeks in seven of the remaining nine animals. nih.govnih.gov However, the infection of bone marrow cells was only slightly delayed, suggesting that the drug did not fully protect all tissue reservoirs at the doses tested. nih.gov These results highlighted the challenge of eradicating the virus from all cellular compartments. nih.gov Further research has also pointed to the use of ddC in models of feline and murine immunodeficiency viruses. storkapp.me

Structure Activity Relationships Sar and Analog Design

Impact of 3'-Position Modifications on Activity and Metabolism

Modifications at the 3'-position of the sugar ring are critical determinants of a nucleoside analog's biological activity and metabolic fate. These changes directly influence the ability of the analog to act as a chain terminator during DNA or RNA synthesis, a key mechanism for many antiviral and anticancer drugs.

3'-Deoxy and 3',3'-Dideoxy Analogs: The absence of a 3'-hydroxyl group, as seen in 3'-deoxycytidine (B105747), is a foundational modification. This structural change, when the analog is incorporated into a growing nucleic acid chain, prevents the formation of the next phosphodiester bond, thereby terminating elongation. lktlabs.comtandfonline.com 2',3'-Dideoxycytidine (ddC), also known as zalcitabine, is a well-known example that has been used as an anti-HIV agent. lktlabs.comnih.govabcam.com Its mechanism of action involves incorporation into viral DNA by reverse transcriptase, leading to chain termination. lktlabs.com However, the antiviral activity of ddC can be cell-type dependent. For instance, higher concentrations of ddC are required to inhibit feline leukemia virus (FeLV) infection in bone marrow cells compared to lymphoid cells. asm.org

3'-Azido Analogs: The introduction of an azido (B1232118) group at the 3'-position has been a highly successful strategy, most notably exemplified by azidothymidine (AZT). This modification allows the nucleoside analog to be efficiently phosphorylated and incorporated by viral polymerases, leading to chain termination.

3'-Fluoro Analogs: The replacement of the 3'-hydroxyl group with a fluorine atom can also impact activity. For instance, 3'-fluoro-3'-deoxy-araU has been shown to have a decreased affinity for the nucleoside transporter in mouse erythrocytes and inhibits thymidine (B127349) efflux, unlike its ribo-isomer. nih.gov In the L-nucleoside series, L-3'-fluoro-2',3'-unsaturated cytidine (B196190) has demonstrated potent antiviral activity against lamivudine-resistant HIV-1 and hepatitis B virus (HBV). researchgate.net

The following table summarizes the impact of various 3'-position modifications on the activity of cytidine analogs.

| Modification | Example Compound | Key Activity/Metabolic Impact |

| 3'-Deoxy | 3'-Deoxycytidine | Chain terminator of DNA/RNA synthesis. |

| 3',3'-Dideoxy | 2',3'-Dideoxycytidine (ddC) | Anti-HIV agent, acts as a chain terminator. lktlabs.comnih.govabcam.com |

| 3'-Fluoro | L-3'-fluoro-2',3'-unsaturated cytidine | Potent antiviral activity against resistant HIV and HBV strains. researchgate.net |

Role of 2'-Position Modifications on Activity and Metabolism

Modifications at the 2'-position of the sugar moiety significantly influence the conformational properties of the nucleoside, which in turn affects its interaction with enzymes and its biological activity.

2',3'-Dideoxy and 2',3'-Unsaturated Analogs: As discussed previously, 2',3'-dideoxycytidine (ddC) is a potent antiviral agent. nih.gov The introduction of a double bond between the 2' and 3' carbons, creating a 2',3'-unsaturated analog, is another important modification. For example, 2',3'-didehydro-2',3'-dideoxycytidine (B43274) (d4C) has shown anti-HIV activity. researchgate.net In the L-nucleoside series, L-3'-fluoro-2',3'-unsaturated cytidine and its 5-fluorocytidine (B16351) analog exhibit highly potent anti-HIV-1 activity. researchgate.net

2'-Fluorinated Analogs: The introduction of a fluorine atom at the 2'-position can enhance metabolic stability and confer significant antiviral and antitumor properties. oup.com 2'-Deoxy-2'-fluorocytidine (2'-FdC) has shown activity against hepatitis C virus (HCV) and SARS-CoV-2. oup.com Modifications at the 2'-position can influence the sugar pucker conformation, which is crucial for biological activity. researchgate.net For instance, 2'-fluoro substitutions can shift the sugar conformation towards the North (C3'-endo) pucker, which is often preferred for binding to RNA polymerases. researchgate.net The combination of a 2'-fluoro group with other modifications, such as in 1-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytidine (2'-threo-FddC), has resulted in compounds with anti-HIV activity. nih.gov

The table below highlights the effects of key 2'-position modifications.

| Modification | Example Compound | Key Activity/Metabolic Impact |

| 2',3'-Dideoxy | 2',3'-Dideoxycytidine (ddC) | Anti-HIV agent. nih.gov |

| 2',3'-Unsaturated | L-3'-fluoro-2',3'-unsaturated cytidine | Potent anti-HIV-1 activity. researchgate.net |

| 2'-Fluoro | 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Antiviral activity against HCV and SARS-CoV-2. oup.com |

Influence of Base Moiety Substitutions on Activity and Metabolism

Modifying the pyrimidine (B1678525) base of cytidine analogs is a common strategy to alter their biological activity, selectivity, and metabolic stability.

5-Substituted Pyrimidines: Substitutions at the 5-position of the pyrimidine ring can significantly impact the antiviral and anticancer properties of nucleoside analogs. scilit.comeurekaselect.com For example, 5-substituted uracil (B121893) derivatives have been shown to inhibit a range of viruses and other pathogens. mdpi.com The introduction of a phenylselenenyl group at the 5-position of arabinosyluracil and arabinosylcytosine resulted in compounds that were less active against L1210 cells than the parent compound ara-C and interfered with the cellular uptake of deoxycytidine and deoxyuridine. nih.gov

5-Fluoro Analogs: The addition of a fluorine atom at the 5-position of the cytosine base is a particularly important modification. ontosight.ai 5-Fluorocytosine (B48100) itself is an antifungal agent that is converted to 5-fluorouracil, which then disrupts RNA and DNA synthesis. sigmaaldrich.com In the context of dideoxycytidine, 2',3'-dideoxy-5-fluorocytidine is a purine (B94841) nucleoside analog with potential antitumor activity. medchemexpress.com The L-enantiomer of 2',3'-dideoxy-5-fluorocytidine (L-FddC) has shown selective anti-HIV activity in vitro. researchgate.net Furthermore, the combination of a 5-fluoro substitution with other modifications, such as in L-3'-fluoro-2',3'-unsaturated 5-fluorocytidine, has resulted in highly potent anti-HIV agents. researchgate.net Studies on 2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine (l(−)Fd4C) have shown it to be a potent inhibitor of HIV, and it acts synergistically when combined with other anti-HIV drugs like AZT and D4T. nih.gov

The impact of base moiety substitutions is summarized in the table below.

| Modification | Example Compound | Key Activity/Metabolic Impact |

| 5-Phenylselenenyl | 5-(Phenylselenenyl)arabinosylcytosine | Interferes with cellular uptake of other nucleosides. nih.gov |

| 5-Fluoro | 2',3'-Dideoxy-5-fluorocytidine | Potential antitumor activity. medchemexpress.com |

| 5-Fluoro (L-enantiomer) | L-2',3'-Dideoxy-5-fluorocytidine (L-FddC) | Selective anti-HIV activity. researchgate.net |

| 5-Fluoro (unsaturated) | L-3'-fluoro-2',3'-unsaturated 5-fluorocytidine | Potent anti-HIV activity. researchgate.net |

| 5-Fluoro (unsaturated) | l(−)Fd4C | Potent HIV inhibitor, synergistic with other antivirals. nih.gov |

Stereochemical Considerations (L- vs. D-enantiomers)

The stereochemistry of the sugar moiety, specifically whether it is the natural D-enantiomer or the unnatural L-enantiomer, has profound implications for the biological activity and toxicity of nucleoside analogs.

Naturally occurring nucleic acids are composed of D-sugars. glenresearch.com However, L-nucleoside analogs have emerged as a significant class of therapeutic agents. A key advantage of L-enantiomers is their resistance to degradation by cellular enzymes that typically metabolize D-nucleosides. researchgate.netglenresearch.com This can lead to a longer half-life and improved pharmacokinetic profile.

For example, the L-enantiomer of 2',3'-dideoxycytidine (L-ddC) and its 5-fluoro derivative (L-FddC) have demonstrated selective inhibition of HIV-1 in vitro. researchgate.net While HIV-1 reverse transcriptase can often incorporate both D- and L-nucleotide analogs, cellular DNA polymerases are generally much more selective for D-enantiomers. researchgate.net This differential selectivity can contribute to the lower toxicity of L-nucleoside analogs.

In the case of 2',3'-unsaturated nucleosides, L-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine and its 5-fluorocytidine analog showed highly potent anti-HIV-1 activity. researchgate.net Similarly, L-2'-fluoro-2',3'-unsaturated cytosine and 5-fluorocytosine derivatives exhibited moderate to potent anti-HIV and anti-HBV activities. acs.org

The following table compares the general properties of L- and D-enantiomers of nucleoside analogs.

| Enantiomer | General Properties | Example |

| D-Enantiomer | Natural configuration, substrate for most cellular enzymes. | 2',3'-Dideoxycytidine (ddC) |

| L-Enantiomer | Unnatural configuration, often resistant to cellular enzymes, can exhibit high therapeutic indices. researchgate.netglenresearch.com | L-2',3'-Dideoxycytidine (L-ddC) |

Design of Carbocyclic Nucleoside Analogs

Carbocyclic nucleoside analogs are a class of compounds in which the oxygen atom of the furanose ring is replaced by a methylene (B1212753) (-CH2-) group. sioc-journal.cn This modification results in a more stable molecule that is resistant to cleavage by phosphorylases and hydrolases, which can improve its metabolic stability. sioc-journal.cnuga.edu

The design of carbocyclic nucleosides often aims to mimic the conformation of natural ribonucleosides to ensure proper interaction with target enzymes. nih.gov However, the absence of the anomeric effect can sometimes lead to unnatural conformations and reduced biological activity. nih.gov To address this, conformationally locked carbocyclic analogs, such as those with a bicyclo[3.1.0]hexane or bicyclo[4.3.0]nonene core, have been developed. nih.govacs.org These rigid structures can lock the pseudosugar ring in a bioactive conformation, leading to improved drug-like properties and potent antiviral activities. nih.gov

The synthesis of carbocyclic nucleosides can be challenging, often requiring multi-step total synthesis routes. nih.govacs.org Despite these challenges, the unique properties of carbocyclic nucleosides make them a promising area for the development of new antiviral and anticancer agents. sioc-journal.cnuga.edu

Development of Modified Nucleosides for Oligonucleotide Applications

Modifications to the sugar moiety, such as 2'-O-methylation and 2'-fluorination, are commonly used. nih.govnih.gov These modifications can increase the thermal stability of duplexes formed with target RNA and improve resistance to nuclease degradation. nih.govneb.com For instance, incorporating 2'-modified nucleosides can help shift the sugar pucker to a conformation that is favorable for binding to RNA. researchgate.netacs.org

The phosphodiester backbone is another common site for modification. Phosphorothioate linkages, where a non-bridging oxygen atom is replaced by sulfur, are widely used to confer nuclease resistance. genewiz.comscielo.br

The development of novel nucleoside analogs for oligonucleotide applications is an active area of research, with the goal of creating more potent and specific gene-silencing therapeutics. chemrxiv.orgnih.gov

The table below lists some common modifications used in therapeutic oligonucleotides.

| Modification Type | Example | Purpose |

| Sugar Modification | 2'-O-Methyl, 2'-Fluoro | Increased binding affinity and nuclease resistance. nih.govnih.gov |

| Backbone Modification | Phosphorothioate | Enhanced nuclease resistance. genewiz.comscielo.br |

| Base Modification | 5-Methylcytosine | Can influence binding and epigenetic effects. nih.gov |

Mechanisms of Resistance to 3 Deoxycytidine Analogs

Alterations in Activating Enzyme Expression and Activity

The primary mechanism of action for most 3'-deoxycytidine (B105747) analogs involves their conversion into active triphosphate forms by cellular kinases. Consequently, any changes in the expression or activity of these enzymes can profoundly impact drug efficacy.

Deoxycytidine Kinase (dCK) Deficiency or Mutation

Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation of 3'-deoxycytidine and its analogs, a crucial step for their activation. researchgate.net Deficiency or mutation of dCK is a well-established mechanism of resistance to these compounds. genomics-online.comwikipedia.org

Research has shown that cell lines selected for resistance to deoxycytidine analogs frequently exhibit reduced dCK activity. aacrjournals.org This can be due to mutations within the dCK gene that lead to a catalytically inactive or unstable protein. For instance, studies on human T-lymphoblast cell lines resistant to 1-β-D-arabinofuranosylcytosine (ara-C), a deoxycytidine analog, identified specific mutations in the dCK gene. aacrjournals.org These mutations included a deletion within the coding region and a point mutation in the ATP-binding domain, both resulting in a complete loss of catalytic activity. aacrjournals.org Similarly, a single amino acid substitution was found to markedly diminish the catalytic activity of dCK in another resistant cell line. aacrjournals.org

Furthermore, a deficiency in dCK has been linked to resistance in clinical settings. Leukemic cells from patients who have developed resistance to treatment with 5-aza-2'-deoxycytidine (decitabine) have shown a deficiency in dCK. researchgate.net In some cases, this resistance can be overcome by agents that bypass the need for dCK activation. researchgate.net While mutations in dCK are commonly observed in in vitro models of resistance, they are less frequently found in patients with refractory or relapsed acute myeloid leukemia (AML). nih.gov However, some studies have detected DCK mutations in leukemia cells from patients who relapsed after cytarabine-based therapy. karger.com This suggests that while dCK deficiency is a critical resistance mechanism, its clinical prevalence may vary.

The table below summarizes findings from studies on dCK mutations in resistant cell lines.

| Cell Line | Resistance Inducing Agent | dCK Mutation Type | Impact on dCK Activity |

| Human T-lymphoblast (ara-C-8D) | 1-β-D-arabinofuranosylcytosine (ara-C) | 115-base pair deletion; G to A point mutation | Complete loss of catalytic activity aacrjournals.org |

| Human T-lymphoblast (ddCSO) | 2',3'-dideoxycytidine | Single point mutation (glutamine to arginine) | Markedly diminished catalytic activity aacrjournals.org |

| CCRF-CEM (CdA resistant) | Cladribine (CdA) | Not specified | Deficiency in dCK activity (<5% of parental cells) nih.gov |

| CCRF-CEM (CAFdA resistant) | Clofarabine (CAFdA) | Not specified | Deficiency in dCK activity (<5% of parental cells) nih.gov |

Increased Catabolic Enzyme Activity

In addition to reduced activation, increased degradation of 3'-deoxycytidine analogs can also lead to drug resistance. This is primarily mediated by enzymes that catabolize cytidine (B196190) and its derivatives.

Enhanced Cytidine Deaminase Activity

Cytidine deaminase (CDA) is an enzyme that catalyzes the deamination of cytidine and its analogs, converting them into their corresponding uridine (B1682114) derivatives. nih.gov This process often results in the inactivation of the drug. Elevated CDA activity has been implicated in resistance to several cytidine analogs, including ara-C and decitabine. researchgate.netscbt.com

Studies have shown that transfer of the human CDA gene into murine fibroblast cells confers resistance to cytosine nucleoside analogs like 5-aza-2'-deoxycytidine, 2',2'-difluorodeoxycytidine (gemcitabine), and ara-C. researchgate.net This resistance is accompanied by a significant increase in CDA activity and can be reversed by a CDA inhibitor, tetrahydrouridine (B1681287) (THU). researchgate.net This demonstrates a direct link between increased CDA activity and drug resistance.

In a clinical context, elevated levels of CDA have been observed in leukemic cells of some patients at the time of relapse after treatment, suggesting its involvement in acquired drug resistance. researchgate.net The ratio of CDA to dCK activity has also been suggested as a potential predictor of response to therapy, with a higher ratio correlating with non-response.

The following table illustrates the effect of CDA on the cytotoxicity of various cytidine analogs.

| Cytidine Analog | Effect of Increased CDA Activity | Reversal by CDA Inhibitor (THU) |